4-(1,8-Naphthyridin-2-yl)butanenitrile
Description
4-(1,8-Naphthyridin-2-yl)butanenitrile is a nitrile-substituted derivative of the 1,8-naphthyridine scaffold, a heterocyclic system known for its diverse pharmacological activities. The compound features a butanenitrile chain at position 2 of the naphthyridine core, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. 1,8-Naphthyridines are widely studied for antibacterial, antimycobacterial, and antitumor activities, with substituents such as amino, cyano, and alkyl groups modulating efficacy .
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
4-(1,8-naphthyridin-2-yl)butanenitrile |
InChI |
InChI=1S/C12H11N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h3-4,6-7,9H,1-2,5H2 |
InChI Key |
MLFRYEWCXWLMHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key compounds for comparison include:
2-Amino-4-Phenyl-1,8-Naphthyridine-3-Carbonitrile
- Substituents: 3-Cyano, 4-phenyl, 2-amino groups.
- Biological Activity: Exhibits antibacterial and antimycobacterial properties, with the cyano group enhancing target binding .
- Synthesis: One-pot reaction using malononitrile and DMAP, yielding high-purity derivatives .
- Key Feature: Direct cyano substitution at position 3 improves electronic interactions with bacterial enzymes.
3-Cyano-1,8-Naphthyridine Piperazine Derivatives
- Substituents: 3-Cyano group with piperazine linkers.
- Biological Activity : Anti-mycobacterial activity against Mycobacterium tuberculosis (MIC values: 1.56–6.25 µg/mL) .
- Synthesis : Coupling of phenylacetamides with Na₂CO₃/KI in DMF, purified via silica gel chromatography .
- Key Feature : Piperazine enhances solubility and membrane permeability.
7-Methyl-4-Oxo-1,8-Naphthyridine Derivatives
- Substituents : Thiophene/furan rings, nitrile groups in dihydropyridine moieties.
- Biological Activity : Inhibitory activity against enzymes like COX-2; IC₅₀ values range from 0.8–2.4 µM .
- Synthesis: Sonochemical methods (70–80°C, ultrasonic irradiation) reduce reaction time by 50% compared to thermal methods .
- Key Feature : Ultrasonic synthesis improves yield and scalability.
7-Acetylamino-2,4-Dimethyl-1,8-Naphthyridine
Physicochemical and Spectroscopic Comparisons
- Nitrile Group Impact: The butanenitrile chain in the target compound may increase lipophilicity (LogP ~2.3–3.0 inferred) compared to direct cyano substituents (LogP ~1.5–2.0) .
Preparation Methods
Knoevenagel Condensation for Intermediate Assembly
The Knoevenagel reaction is pivotal for constructing α,β-unsaturated esters, which serve as precursors for naphthyridine rings. Patent US10392384B2 details a protocol where 2-methoxy-4-cyanobenzaldehyde reacts with ethyl cyanoacetate in dichloromethane, catalyzed by piperidine (10 mol%) and glacial acetic acid (5–10 mol%). The reaction proceeds at reflux for 6 hours, yielding a cinnamic ester intermediate at 52% after crystallization from methanol.
Table 1: Optimization of Knoevenagel Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 52 |
| Catalyst (piperidine) | 10 mol% | 52 |
| Reaction Time | 6 hours | 52 |
| Work-up | Crystallization (MeOH) | 52 |
This method avoids chromatographic purification, favoring crystallization to isolate the E/Z isomeric mixture. The use of dichloromethane as a solvent enhances reaction homogeneity, while acetic acid mitigates side reactions by protonating reactive intermediates.
Cyclization to Form the 1,8-Naphthyridine Skeleton
Following Knoevenagel condensation, cyclization is achieved via heating the cinnamic ester with ammonium acetate in dimethylacetamide (DMA) at 115°C for 2 hours. The reaction proceeds through nucleophilic attack of the amine on the α,β-unsaturated ester, followed by aromatization. This step achieves near-quantitative conversion, with the product isolated by filtration after aqueous work-up.
Side-Chain Functionalization: Introducing the Butanenitrile Group
Alkylation and Cyanation Strategies
Introducing the butanenitrile moiety requires regioselective alkylation at the naphthyridine C2 position. Patent WO2012000595A1 discloses a two-step process:
-
Alkylation : Treatment of 2-chloro-1,8-naphthyridine with 4-bromobutanenitrile in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and potassium carbonate in DMF at 80°C for 12 hours.
-
Cyanation : Substitution of the bromide with cyanide using trimethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF) in THF.
Table 2: Alkylation-Cyanation Sequence
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65 |
| Cyanation | TMSCN, TBAF, THF, rt, 4h | 78 |
This route offers moderate yields but requires stringent anhydrous conditions and expensive catalysts.
One-Pot Reductive Amination
An alternative method from Ambeed.com employs reductive amination using sodium borohydride and sulfuric acid in tetrahydrofuran (THF)/ethanol. For example, reducing a ketone intermediate (e.g., 4-(1,8-naphthyridin-2-yl)butan-2-one) with NaBH₄ at 10–20°C for 1 hour, followed by acid quenching, achieves 56% yield after crystallization.
Purification and Scalability Considerations
Solvent-Dependent Crystallization
High-purity 4-(1,8-naphthyridin-2-yl)butanenitrile is obtained via sequential crystallization. Patent US10392384B2 recommends using isopropanol for intermediate purification (96% recovery), while the final product is crystallized from methanol/water mixtures to remove trace impurities.
Avoiding Chromatography
Industrial-scale synthesis prioritizes filtration over column chromatography. For instance, the cinnamic ester intermediate is isolated by cooling the reaction mixture to 0°C and filtering, bypassing silica gel purification. This reduces costs and processing time.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Knoevenagel-Cyclization | No chromatography, scalable | Requires harsh conditions | 52 |
| Alkylation-Cyanation | High regioselectivity | Costly catalysts, anhydrous | 65–78 |
| Reductive Amination | Mild conditions, simple work-up | Moderate yield | 56 |
The Knoevenagel-cyclization route is favored for large-scale production due to its operational simplicity, whereas the alkylation-cyanation method suits small-scale syntheses requiring high purity .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 4-(1,8-Naphthyridin-2-yl)butanenitrile, and how is its purity confirmed?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 1,8-naphthyridine derivatives are functionalized with cyanoalkyl groups using reagents such as Na₂CO₃ and KI in DMF at elevated temperatures (120°C, 4–8 h) .
- Purification : Silica gel column chromatography (100–200 mesh) with gradient elution (20–80% EtOAc/hexane) is standard for isolating intermediates and final products .
- Characterization : ¹H/¹³C NMR, ESI-MS, and HRMS are critical for structural confirmation. For example, ¹H NMR peaks for aromatic protons in the naphthyridine core typically appear at δ 8.9–9.0 ppm, while nitrile groups are confirmed via IR (~2220 cm⁻¹) .
Q. What analytical techniques are essential for verifying the structural integrity of this compound?
- Core Techniques :
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., aromatic vs. aliphatic regions) .
- Mass Spectrometry : ESI-MS and HRMS confirm molecular weight and fragmentation patterns .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages (e.g., C: 63.95%, H: 4.08% for related naphthyridines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Key Variables :
-
Temperature : Higher temperatures (e.g., 140°C in Bu₂O) enhance cyclization efficiency in naphthyridine synthesis .
-
Catalysts : KI accelerates substitution reactions by stabilizing transition states .
-
Solvent : Polar aprotic solvents like DMF improve solubility of intermediates .
- Yield Optimization : A study achieved 92% yield for a nitrile-containing analogue by optimizing stoichiometry and reaction time (Table 1) .
Table 1. Representative Yields for Analogous Compounds
Q. How do researchers resolve contradictions in spectral data for this compound derivatives?
- Case Study : Discrepancies in ¹³C NMR shifts for nitrile-bearing naphthyridines may arise from solvent polarity or tautomerism. For example, nitrile carbons in DMSO-d₆ appear at ~120 ppm, but polar solvents can shift this .
- Resolution Strategies :
- Compare experimental data with computational predictions (DFT calculations).
- Use deuterated solvents consistently to minimize environment effects .
Q. What methodologies are employed to study the structure-activity relationship (SAR) of this compound in pharmacological contexts?
- SAR Design :
Core Modifications : Introduce substituents (e.g., fluoro, methyl) to the naphthyridine ring to assess anti-mycobacterial activity .
Side Chain Variation : Replace the butanenitrile chain with pentanenitrile or aryl groups to evaluate cytotoxicity (e.g., IC₅₀ against MCF7 cells) .
- Biological Assays : In vitro screening (e.g., MIC values for tuberculosis strains) and molecular docking studies correlate structural features with activity .
Data Interpretation Challenges
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Root Causes :
- Intermediate Instability : Protect reactive groups (e.g., nitriles) during purification .
- Byproduct Formation : Optimize stoichiometry (e.g., equimolar ratios of methyl aryl ketones) to minimize side reactions .
Q. What advanced spectroscopic techniques are critical for analyzing tautomeric forms of this compound?
- Dynamic NMR : Captures tautomeric equilibria by variable-temperature studies .
- X-ray Crystallography : Resolves ambiguity in solid-state structures, as seen in related naphthyridines with defined hydrogen-bonding networks .
Methodological Recommendations
- Synthetic Protocols : Follow modular approaches (e.g., piperazine or pyrrolidine coupling) for scalable synthesis .
- Quality Control : Use HRMS for high-purity demands (e.g., >99% for pharmacological studies) .
- Data Reproducibility : Document solvent, temperature, and catalyst details meticulously, as minor changes significantly impact outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
